molecular formula C12H10ClN3O B5755515 N-(3-chlorophenyl)-N'-3-pyridinylurea

N-(3-chlorophenyl)-N'-3-pyridinylurea

Katalognummer B5755515
Molekulargewicht: 247.68 g/mol
InChI-Schlüssel: QGLBBAUVPATXPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-N'-3-pyridinylurea, also known as "CPI-455", is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-455 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for these diseases.

Wirkmechanismus

CPI-455 selectively binds to the bromodomain of BET proteins, thereby inhibiting their ability to recognize and bind to acetylated histones. This, in turn, leads to the downregulation of genes that are regulated by BET proteins, including many oncogenes and pro-inflammatory genes. CPI-455 has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
CPI-455 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, CPI-455 has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to other chemotherapeutic agents. In macrophages and monocytes, CPI-455 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In endothelial cells, CPI-455 has been shown to reduce the expression of adhesion molecules and inflammatory markers, thereby reducing the risk of atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CPI-455 is its selectivity for BET proteins, which minimizes off-target effects and reduces the risk of toxicity. CPI-455 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of CPI-455 is its low solubility, which can make it difficult to administer in vivo. CPI-455 also has a relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain disease models.

Zukünftige Richtungen

There are several future directions for the development of CPI-455 and other BET inhibitors. One potential direction is the development of more potent and selective BET inhibitors that can overcome the limitations of current inhibitors. Another direction is the investigation of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce the risk of resistance. Finally, the investigation of BET inhibitors in other disease models, such as neurodegenerative diseases and viral infections, may provide new insights into the role of BET proteins in these diseases.

Synthesemethoden

The synthesis of CPI-455 involves a multistep process that starts with the reaction of 3-chloroaniline and 3-pyridinecarboxylic acid to form 3-(3-pyridinyl)aniline. This intermediate is then reacted with phosgene and ammonia to form the corresponding urea derivative, which is subsequently chlorinated with thionyl chloride to yield CPI-455. The overall yield of this process is around 20%, and the purity of the final product is typically greater than 95%.

Wissenschaftliche Forschungsanwendungen

CPI-455 has been extensively studied in various preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, CPI-455 has been shown to inhibit the growth and proliferation of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. CPI-455 has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In inflammation, CPI-455 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. In cardiovascular diseases, CPI-455 has been shown to reduce the expression of adhesion molecules and inflammatory markers in endothelial cells, thereby reducing the risk of atherosclerosis.

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLBBAUVPATXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-pyridin-3-ylurea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.